2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid 2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1339865-89-2
VCID: VC2859418
InChI: InChI=1S/C6H5F3N2O3/c7-6(8,9)3-1-4(12)11(10-3)2-5(13)14/h1-2H2,(H,13,14)
SMILES: C1C(=NN(C1=O)CC(=O)O)C(F)(F)F
Molecular Formula: C6H5F3N2O3
Molecular Weight: 210.11 g/mol

2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid

CAS No.: 1339865-89-2

Cat. No.: VC2859418

Molecular Formula: C6H5F3N2O3

Molecular Weight: 210.11 g/mol

* For research use only. Not for human or veterinary use.

2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid - 1339865-89-2

Specification

CAS No. 1339865-89-2
Molecular Formula C6H5F3N2O3
Molecular Weight 210.11 g/mol
IUPAC Name 2-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]acetic acid
Standard InChI InChI=1S/C6H5F3N2O3/c7-6(8,9)3-1-4(12)11(10-3)2-5(13)14/h1-2H2,(H,13,14)
Standard InChI Key WNTKZYSMPROLOZ-UHFFFAOYSA-N
SMILES C1C(=NN(C1=O)CC(=O)O)C(F)(F)F
Canonical SMILES C1C(=NN(C1=O)CC(=O)O)C(F)(F)F

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid features a 4,5-dihydro-1H-pyrazolone core substituted with a trifluoromethyl group at position 3 and an acetic acid moiety attached to the nitrogen at position 1. This compound belongs to the broader class of trifluoromethylated pyrazole derivatives, which have gained significant attention in medicinal chemistry and agrochemical research.

The structural components of this compound can be broken down as follows:

  • A 5-oxo-4,5-dihydro-1H-pyrazole core (pyrazolone)

  • A trifluoromethyl (CF₃) substituent at position 3 of the pyrazole ring

  • An acetic acid (-CH₂COOH) group attached to the N-1 position

Comparative Analysis with Similar Compounds

A closer analog is 2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid (CAS: 1094269-98-3) , which differs only in having a methyl group at position 3 instead of the trifluoromethyl group in our target compound.

Table 1: Structural Comparison of Related Compounds

CompoundCore StructurePosition 3 SubstituentPosition 1 SubstituentMolecular Weight
2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid5-oxo-4,5-dihydro-1H-pyrazoleTrifluoromethyl (CF₃)Acetic acidEst. ~236 g/mol
Ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate5-oxo-4,5-dihydro-1H-pyrazoleTrifluoromethyl (CF₃)Complex pyrimidine318.21 g/mol
2-(1-methyl-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetic acid5-oxo-4,5-dihydro-1H-pyrazoleMethyl (CH₃)Acetic acidEst. ~182 g/mol

Physicochemical Properties

Based on the structure and comparisons with similar compounds, 2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid likely exhibits the following physicochemical properties:

  • Moderate water solubility due to the presence of both hydrophilic (carboxylic acid) and hydrophobic (trifluoromethyl) groups

  • Acidic character resulting from the carboxylic acid functional group

  • Potential for hydrogen bonding through the carbonyl groups and the acidic proton

  • Enhanced lipophilicity compared to its methyl analog due to the trifluoromethyl substituent

Synthetic Approaches and Methods

Key Synthetic Intermediates

Based on the synthetic approach for similar compounds, the following intermediates might be involved in the synthesis:

  • 3-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivatives

  • Appropriately protected acetic acid derivatives for N-alkylation

  • Potentially, thiocarboxyamide intermediates similar to those described in the Bonacorso et al. study

Table 2: Relevant Synthetic Conditions Based on Similar Compounds

StepReaction ConditionsPotential ReagentsExpected YieldReference
Formation of pyrazole ringCyclization with hydrazineTrifluoromethylated 1,3-diketones, hydrazine57-98%
N-alkylationMild conditions or under refluxHalogenated acetic acid derivativesVariable
Dehydration (if needed)Acid catalysisH₂SO₄/HOAc (1:10 v/v)75-92%

Reaction Mechanisms

The synthesis of the target compound likely involves nucleophilic addition-elimination mechanisms similar to those observed in the formation of related trifluoromethylated pyrazoles. The N-alkylation step would involve nucleophilic substitution at the nitrogen of the pyrazole ring, while any dehydration steps would proceed via acid-catalyzed elimination mechanisms .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum would likely show:

  • A singlet for the -CH₂- protons adjacent to the carboxylic acid group (approximately δ 4.0-4.5 ppm)

  • A singlet for the -CH₂- protons of the pyrazole ring (approximately δ 2.5-3.0 ppm)

  • A broad singlet for the carboxylic acid proton (approximately δ 10-12 ppm)

The ¹³C-NMR spectrum would likely display signals for:

  • Carbonyl carbons of the pyrazolone and carboxylic acid groups (approximately δ 165-175 ppm)

  • The carbon bearing the trifluoromethyl group (approximately δ 140-150 ppm)

  • The trifluoromethyl carbon (quartet due to C-F coupling, approximately δ 120-125 ppm)

  • Methylene carbons (approximately δ 30-50 ppm)

Infrared (IR) Spectroscopy

Expected IR absorption bands:

  • O-H stretching of carboxylic acid (3300-2500 cm⁻¹, broad)

  • C=O stretching of carboxylic acid (1700-1725 cm⁻¹)

  • C=O stretching of pyrazolone (1650-1700 cm⁻¹)

  • C-F stretching (1000-1350 cm⁻¹)

Comparative Analysis with Structural Analogs

Structural Variations and Impact

Table 3: Comparison of Structural Features and Their Potential Impact

Structural FeaturePresent in Target CompoundComparable CompoundsPotential Impact on Properties
Trifluoromethyl groupYesYes (in CID 3414160) Increased lipophilicity, metabolic stability
Pyrazolone coreYesYes (in all referenced compounds)Hydrogen bonding capability, potential for tautomerism
Acetic acid moietyYesYes (in CAS: 1094269-98-3) Acidic properties, derivatization potential
Additional heterocyclic systemsNoYes (in CID 3414160) Reduced in complexity compared to some analogs

Physicochemical Property Comparison

Future Research Directions

Synthesis Optimization

Future research could focus on developing efficient and scalable synthetic routes specifically tailored for 2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid, potentially drawing inspiration from the methodologies described for related compounds by Bonacorso et al.

Structural Modifications

Systematic exploration of structural modifications could yield valuable structure-activity relationship data:

  • Variation of the acetic acid chain length

  • Introduction of additional substituents on the pyrazole ring

  • Formation of esters, amides, or other carboxylic acid derivatives

Biological Evaluation

Comprehensive biological screening of 2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid could reveal potential therapeutic applications, particularly given the established bioactivity of related trifluoromethylated heterocycles.

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